1,2,4-Triazolo(3,4-a)phthalazine, 3-(1,1'-biphenyl-4-yl)-6-(1-pyrrolidinyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 3-(1,1’-biphenyl-4-yl)-6-(1-pyrrolidinyl)- is a complex organic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(1,1’-biphenyl-4-yl)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolophthalazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the biphenyl and pyrrolidinyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 3-(1,1’-biphenyl-4-yl)-6-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(1,1’-biphenyl-4-yl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine Derivatives: Other derivatives with different substituents.
Biphenyl Compounds: Compounds containing the biphenyl moiety.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-(1,1’-biphenyl-4-yl)-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
87540-04-3 |
---|---|
Molecular Formula |
C25H21N5 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(4-phenylphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C25H21N5/c1-2-8-18(9-3-1)19-12-14-20(15-13-19)23-26-27-24-21-10-4-5-11-22(21)25(28-30(23)24)29-16-6-7-17-29/h1-5,8-15H,6-7,16-17H2 |
InChI Key |
VZYHYIZIZBMDBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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